molecular formula C6H14BrNO2 B14709551 L-Isoleucin-hydrobromid CAS No. 17585-66-9

L-Isoleucin-hydrobromid

Cat. No.: B14709551
CAS No.: 17585-66-9
M. Wt: 212.08 g/mol
InChI Key: NIFONOGDCRJLMU-FHAQVOQBSA-N
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Description

L-Isoleucin-hydrobromid is a derivative of L-isoleucine, an essential branched-chain amino acid. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties. L-isoleucine is vital for protein synthesis, muscle repair, and various metabolic processes in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Isoleucin-hydrobromid can be synthesized through the reaction of L-isoleucine with hydrobromic acid. This reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of L-isoleucine, and subsequently this compound, often involves microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli. These microorganisms are genetically engineered to enhance the production of L-isoleucine, which is then reacted with hydrobromic acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: L-Isoleucin-hydrobromid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Isoleucin-hydrobromid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in muscle repair and metabolic disorders.

    Industry: Used in the production of dietary supplements and pharmaceuticals .

Mechanism of Action

L-Isoleucin-hydrobromid exerts its effects primarily through its role as an amino acid in protein synthesis. It is involved in the regulation of blood sugar levels, energy production, and muscle repair. The compound interacts with various enzymes and receptors in the body, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: L-Isoleucin-hydrobromid is unique due to its specific interaction with hydrobromic acid, which imparts distinct chemical properties compared to other branched-chain amino acids. Its hydrobromide form enhances its solubility and stability, making it valuable in various industrial and research applications .

Properties

CAS No.

17585-66-9

Molecular Formula

C6H14BrNO2

Molecular Weight

212.08 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid;hydrobromide

InChI

InChI=1S/C6H13NO2.BrH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1

InChI Key

NIFONOGDCRJLMU-FHAQVOQBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N.Br

Canonical SMILES

CCC(C)C(C(=O)O)N.Br

Origin of Product

United States

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